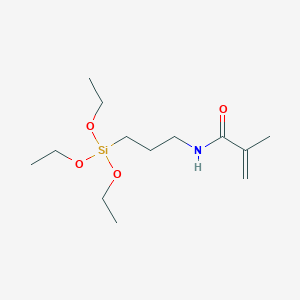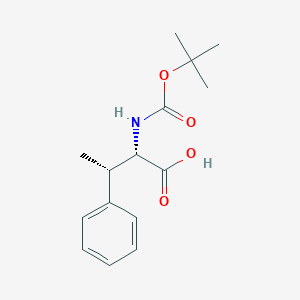
(3-Methacrylamidopropyl)triethoxysilane
Übersicht
Beschreibung
“(3-Methacrylamidopropyl)triethoxysilane” is a chemical compound with the molecular formula C13H27NO4Si . It is used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of “(3-Methacrylamidopropyl)triethoxysilane” consists of a methacrylamide group attached to a propyltriethoxysilane group . The molecular weight of this compound is 289.44 g/mol .
Physical And Chemical Properties Analysis
“(3-Methacrylamidopropyl)triethoxysilane” is a liquid substance . It has a molecular weight of 289.44 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the resources .
Wissenschaftliche Forschungsanwendungen
Sealants
Lastly, its unique chemical structure makes it suitable for use in sealants where it provides enhanced adhesion and flexibility.
Each of these applications leverages the unique chemical structure of (3-Methacrylamidopropyl)triethoxysilane, combining the reactivity of a methacrylate group with the functionality of a triethoxysilane moiety . This versatility makes it a valuable tool across various fields of scientific research.
Safety and Hazards
Wirkmechanismus
Target of Action
(3-Methacrylamidopropyl)triethoxysilane, also known as 2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide , is an organosilicon compound. Its primary targets are the surfaces of various materials such as metals, plastics, and rubber . It acts as a surface treatment agent and adhesive, enhancing the wettability and adhesion of these surfaces .
Mode of Action
The compound interacts with its targets by forming bonds at the interface of different materials . This interaction results in improved adhesion and wettability of the material surfaces .
Biochemical Pathways
It is known that the compound can modulate ion diffusion and deposition behaviors in composite solid-state electrolytes (csse) for all-solid-state lithium batteries (allsb) . This is achieved through the in-situ synergy effects of coupling/crosslinking and hydrogen bonding .
Pharmacokinetics
It’s worth noting that the compound has a predicted density of 0968±006 g/cm3 and a predicted boiling point of 3670±340 °C . It reacts slowly with moisture/water .
Result of Action
The result of the action of (3-Methacrylamidopropyl)triethoxysilane is the enhancement of the surface properties of various materials. It improves the wettability and adhesion of surfaces, making it useful as a surface treatment agent and adhesive . In the context of ALLSB, the compound contributes to favorable interfacial compatibility and stability, establishing a fast ion transport channel in the battery .
Action Environment
The action of (3-Methacrylamidopropyl)triethoxysilane can be influenced by environmental factors. For instance, it should be stored in a cool, dry, and sealed place, away from fire and flammable substances . During handling and storage, leakage and mixing with other chemicals should be prevented to avoid hazards .
Eigenschaften
IUPAC Name |
2-methyl-N-(3-triethoxysilylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-14-13(15)12(4)5/h4,6-11H2,1-3,5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISAEASWJKEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C(=C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343103 | |
| Record name | 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109213-85-6 | |
| Record name | 2-Propenamide, 2-methyl-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide,2-methyl-N-[3-(triethoysilyl)propyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)








![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)